molecular formula C14H20N2O2 B246090 1-(2-Ethoxybenzoyl)-4-methylpiperazine

1-(2-Ethoxybenzoyl)-4-methylpiperazine

Cat. No.: B246090
M. Wt: 248.32 g/mol
InChI Key: APPJMAWTOLQTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxybenzoyl)-4-methylpiperazine is a piperazine derivative characterized by a 4-methylpiperazine core substituted at the 1-position with a 2-ethoxybenzoyl group. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, often exhibiting receptor-binding, enzyme modulation, or immunomodulatory activities depending on substituent patterns .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

(2-ethoxyphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H20N2O2/c1-3-18-13-7-5-4-6-12(13)14(17)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3

InChI Key

APPJMAWTOLQTPD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Activity: Aromatic/Electron-Donating Groups: The 2-ethoxybenzoyl group in the target compound shares similarities with naphthaleneoxypropargyl () and dichlorophenethyl () moieties, which enhance receptor binding through π-π interactions or hydrophobic pockets. Halogenation: Chlorine or fluorine atoms (e.g., BD-1063, JNJ7777120) improve metabolic stability and target affinity by introducing electron-withdrawing effects .

Pharmacological Diversity: Immunomodulation: Naphthaleneoxypropargyl derivatives () demonstrate immune cell activation, suggesting that ethoxybenzoyl analogs might interact with similar inflammatory pathways. Receptor Selectivity: Oxepine/oxazepine derivatives () highlight how tricyclic systems and chlorine positioning dictate GPCR selectivity, a consideration for optimizing this compound’s receptor profile.

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